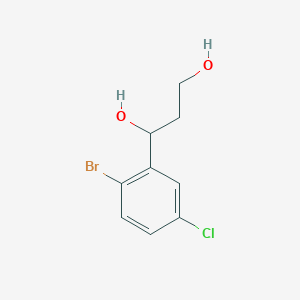
(S)-1-(2-Bromo-5-chlorophenyl)-1,3-propanediol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-1-(2-Bromo-5-chlorophenyl)-1,3-propanediol is a chiral compound with significant applications in various fields of scientific research. This compound is characterized by the presence of bromine and chlorine atoms on a phenyl ring, which is attached to a propanediol moiety. The stereochemistry of the compound is denoted by the (S)-configuration, indicating its specific three-dimensional arrangement.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2-Bromo-5-chlorophenyl)-1,3-propanediol typically involves the following steps:
Bromination and Chlorination: The starting material, phenylpropanediol, undergoes bromination and chlorination to introduce the bromine and chlorine atoms at the 2 and 5 positions of the phenyl ring, respectively.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques to isolate the (S)-enantiomer. This can be achieved using chiral chromatography or enzymatic resolution methods.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination and chlorination reactions, followed by efficient chiral resolution processes to ensure high yield and purity of the desired enantiomer.
化学反应分析
Types of Reactions
(S)-1-(2-Bromo-5-chlorophenyl)-1,3-propanediol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium cyanide (KCN) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学研究应用
(S)-1-(2-Bromo-5-chlorophenyl)-1,3-propanediol has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
作用机制
The mechanism of action of (S)-1-(2-Bromo-5-chlorophenyl)-1,3-propanediol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.
相似化合物的比较
Similar Compounds
®-1-(2-Bromo-5-chlorophenyl)-1,3-propanediol: The enantiomer of the compound with the opposite stereochemistry.
1-(2-Bromo-5-chlorophenyl)-1,3-propanediol: The racemic mixture containing both (S)- and ®-enantiomers.
2-Bromo-5-chlorophenylboronic acid: A related compound with a boronic acid functional group instead of the propanediol moiety.
Uniqueness
(S)-1-(2-Bromo-5-chlorophenyl)-1,3-propanediol is unique due to its specific (S)-configuration, which can impart distinct biological and chemical properties compared to its ®-enantiomer and racemic mixture. This stereochemistry can influence its interactions with molecular targets and its overall efficacy in various applications.
属性
分子式 |
C9H10BrClO2 |
|---|---|
分子量 |
265.53 g/mol |
IUPAC 名称 |
1-(2-bromo-5-chlorophenyl)propane-1,3-diol |
InChI |
InChI=1S/C9H10BrClO2/c10-8-2-1-6(11)5-7(8)9(13)3-4-12/h1-2,5,9,12-13H,3-4H2 |
InChI 键 |
GVNFVCLLALBZPE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1Cl)C(CCO)O)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


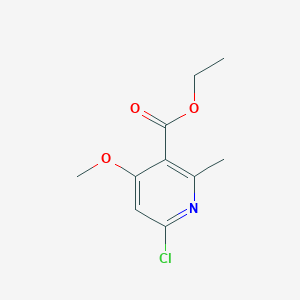

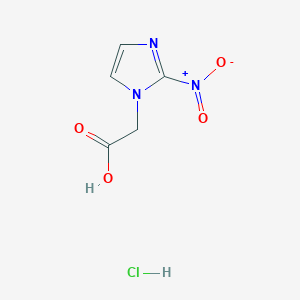

![6,7-Dibromo-2-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B13664669.png)
![8-Methoxy-2-(2-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B13664672.png)



![8-Methoxy-2-methylimidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B13664695.png)

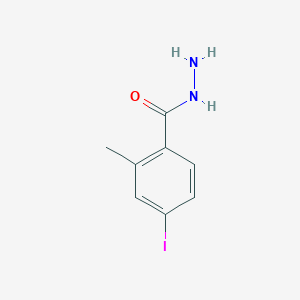
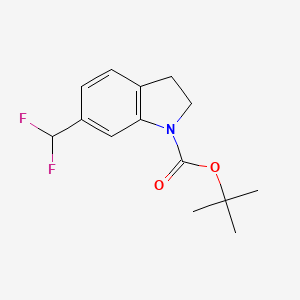
![tert-Butyl 2-[(3S,5R,6S)-4-Cbz-3-methyl-2-oxo-5,6-diphenylmorpholin-3-yl]acetate](/img/structure/B13664710.png)
